molecular formula C20H33ClN2O3 B13744637 Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-04-1

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B13744637
CAS No.: 105384-04-1
M. Wt: 384.9 g/mol
InChI Key: LVFHKKJZLNZRFI-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C20H33ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentyloxyphenyl group and a propyl-piperidinyl ester moiety.

Preparation Methods

The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the pentyloxyphenyl intermediate, followed by the introduction of the propyl-piperidinyl ester group. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride can be compared with other similar compounds, such as:

    Fentanyl: A synthetic narcotic analgesic with a similar piperidinyl ester structure.

    Propionanilide derivatives: Compounds with similar analgesic properties and structural features.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications .

Properties

CAS No.

105384-04-1

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

(1-propylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-3-5-8-16-24-19-10-7-6-9-18(19)21-20(23)25-17-11-14-22(13-4-2)15-12-17;/h6-7,9-10,17H,3-5,8,11-16H2,1-2H3,(H,21,23);1H

InChI Key

LVFHKKJZLNZRFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-]

Origin of Product

United States

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